molecular formula C10H7N3O5S B2359754 N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide CAS No. 848179-97-5

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2359754
CAS No.: 848179-97-5
M. Wt: 281.24
InChI Key: HLKLMDNHTFDHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C10H7N3O5S and its molecular weight is 281.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosensitization and Cytotoxicity

Research on nitrothiophenes, closely related to N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide, highlights their application in radiosensitization and as bioreductively activated cytotoxins. Studies have shown that certain nitrothiophene derivatives can radiosensitize hypoxic mammalian cells and act as selective cytotoxins, with variations in side chains influencing their effectiveness (Threadgill et al., 1991).

Antibacterial Properties

A series of nitrofurantoin® analogues, which include derivatives of this compound, have been synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. These compounds have shown promising results in comparison with standard drugs (Hassan et al., 2020).

Synthesis of Oxalamides

Novel methods for synthesizing oxalamides from nitroaryl oxirane-2-carboxamides have been developed. These methodologies are applicable to compounds like this compound, offering new avenues for the synthesis of related compounds (Mamedov et al., 2016).

Kinetic Studies

Kinetic studies on nitrothiophene derivatives, closely related to this compound, have provided insights into steric interactions and the impact of structural variations on chemical reactivity and properties (Consiglio et al., 1985).

Antidepressant and Nootropic Agents

Research on carboxamides has led to the development of compounds with potential antidepressant and nootropic activities. These studies highlight the potential of nitrothiophene derivatives in the development of central nervous system (CNS) active agents (Thomas et al., 2016).

Antitubercular and Antibacterial Agents

Nitrofuran derivatives, including those similar to this compound, have been identified as promising antitubercular and antibacterial agents. These compounds show activities against Mycobacterium tuberculosis and Staphylococcus aureus, with potential for further development (Ran et al., 2016).

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O5S/c11-8(14)5-3-4-19-10(5)12-9(15)6-1-2-7(18-6)13(16)17/h1-4H,(H2,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKLMDNHTFDHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329284
Record name N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848179-97-5
Record name N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.